molecular formula C29H37N5O3 B611848 XL888

XL888

Cat. No.: B611848
M. Wt: 503.6 g/mol
InChI Key: LHGWWAFKVCIILM-LAQKFSSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XL888 is a novel, orally bioavailable small molecule inhibitor of heat shock protein 90 (HSP90). Heat shock protein 90 is a molecular chaperone that plays a crucial role in maintaining the functionality of client proteins involved in cell proliferation, cell cycling, and apoptosis. By inhibiting heat shock protein 90, this compound induces the degradation of specific client proteins, leading to cell cycle arrest or apoptosis. This compound has shown efficacy in tumor regression in various cancer models, including gastric carcinoma and melanoma .

Mechanism of Action

Target of Action

XL888 is a novel and orally-bioavailable inhibitor of heat shock protein 90 (HSP90) that selectively inhibits HSP90α and HSP90β . HSP90 is a molecular chaperone that aids in the proper folding and activity of many proteins, including those dysregulated or mutated in cancer cells .

Mode of Action

This compound binds to HSP90 through the formation of hydrogen bonding between the N-®-sec-butylanthranilamide moiety of this compound and ASP93 of HSP90 . This binding inhibits the chaperone function of HSP90, promoting the proteasomal degradation of oncogenic signaling proteins involved in tumor cell proliferation and survival .

Biochemical Pathways

The inhibition of HSP90 by this compound affects multiple biochemical pathways. In vitro studies have shown that HSP90 inhibition leads to the degradation of ARAF, CRAF, Wee1, Chk1, and cdc2, and is associated with decreased mitogen-activated protein kinase (MAPK), AKT, mTOR, and c-jun NH2 kinase (JNK) signaling . These pathways are crucial for the growth and survival of cancer cells, particularly those with NRAS mutations .

Pharmacokinetics

It is known that this compound is orally bioavailable

Result of Action

This compound potently inhibits cell growth, induces apoptosis, and prevents the growth of cancer cells resistant to other treatments . The reversal of the resistance phenotype is associated with the degradation of various proteins and changes in cellular signaling, leading to increased expression of BIM (a pro-apoptotic protein) and decreased expression of Mcl-1 (a pro-survival protein) .

Action Environment

The action of this compound can be influenced by various environmental factors, including the presence of other drugs. For instance, this compound has been shown to overcome resistance to BRAF inhibitors in melanoma cells . .

Preparation Methods

The synthesis of XL888 involves the formation of hydrogen bonds between the N-®-sec-butylanthranilamide moiety of this compound and aspartic acid 93 of heat shock protein 90. The compound is prepared by dissolving 2 milligrams of the drug in 50 microliters of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 milligrams per milliliter . The solubility of this compound in DMSO is greater than 10 millimolar .

Chemical Reactions Analysis

XL888 undergoes various chemical reactions, including:

Scientific Research Applications

XL888 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

XL888 is unique among heat shock protein 90 inhibitors due to its oral bioavailability and selective inhibition of heat shock protein 90α and heat shock protein 90β. Similar compounds include:

This compound stands out due to its efficacy in overcoming resistance to other cancer therapies and its potential for use in combination therapies.

Properties

IUPAC Name

2-[[(2R)-butan-2-yl]amino]-4-N-[8-[5-(cyclopropanecarbonyl)pyridin-2-yl]-8-azabicyclo[3.2.1]octan-3-yl]-5-methylbenzene-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O3/c1-4-17(3)32-25-14-23(16(2)11-24(25)28(30)36)29(37)33-20-12-21-8-9-22(13-20)34(21)26-10-7-19(15-31-26)27(35)18-5-6-18/h7,10-11,14-15,17-18,20-22,32H,4-6,8-9,12-13H2,1-3H3,(H2,30,36)(H,33,37)/t17-,20?,21?,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGWWAFKVCIILM-LAQKFSSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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